2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Catalog No.
S771650
CAS No.
763114-26-7
M.F
C16H11FN2O3
M. Wt
298.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)meth...

CAS Number

763114-26-7

Product Name

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

IUPAC Name

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

InChI

InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22)

InChI Key

PAXLJNGPFJEKQX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O

Intermediate for Phthalazinone-based PARP Inhibitors

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid functions as a key intermediate in the synthesis of phthalazinone scaffolds. These scaffolds have been explored for their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes []. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition is a promising strategy for cancer treatment []. Studies have shown that phthalazinone derivatives derived from 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid exhibit significant PARP inhibitory activity, making them potential candidates for cancer therapeutics [].

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a compound characterized by its molecular formula C16H11FN2O3C_{16}H_{11}FN_{2}O_{3} and a molecular weight of 298.27 g/mol. The compound features a benzoic acid moiety substituted with a fluoro group and a phthalazinone derivative, making it an interesting candidate for various chemical and biological applications. Its structure can be represented by the SMILES notation: OC(=O)c1cc(CC2=NNC(=O)c3ccccc23)ccc1F and the InChI string: InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22) .

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid itself doesn't have a known mechanism of action. However, its significance lies in its role as a precursor for phthalazinone derivatives with potential therapeutic applications. These derivatives can target various biological processes depending on their specific structure. Some phthalazinone derivatives act as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are being investigated for their anti-cancer properties [].

Typical for carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic substitution: The fluoro group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

These reactions are significant for synthesizing derivatives that could enhance its biological activity or modify its properties.

Preliminary studies suggest that 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid may exhibit biological activities due to its structural components. Compounds with similar structures often show:

  • Antimicrobial properties: Potential effectiveness against various pathogens.
  • Antitumor activity: Similar phthalazinone derivatives have been explored for their effects on cancer cells.

The synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the phthalazinone scaffold: This may involve cyclization reactions starting from appropriate precursors.
  • Fluorination: Introduction of the fluorine atom at the 2-position of the benzoic acid moiety using fluorinating agents.
  • Coupling reaction: Linking the phthalazinone derivative to the benzoic acid through a methylation step.

These methods highlight the complexity of synthesizing this compound and its derivatives .

This compound holds potential in several fields:

  • Pharmaceuticals: As a building block for developing new drugs, particularly in oncology and infectious disease treatment.
  • Chemical Research: Useful in synthesizing other complex molecules or as a reference material in analytical chemistry.
  • Material Science: Potential applications in creating novel materials due to its unique structural properties.

Interaction studies involving 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies could explore:

  • Protein binding affinity: Understanding how well the compound interacts with target proteins.
  • Metabolic pathways: Investigating how the compound is metabolized in biological systems.
  • Synergistic effects: Evaluating its efficacy when combined with other therapeutic agents.

Such studies will provide insight into its potential therapeutic applications and safety profile .

Several compounds share structural similarities with 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityNotability
PhthalazinoneContains phthalazine ringAntitumor effectsCore structure for many bioactive compounds
4-OxoquinazolineSimilar nitrogen-containing heterocycleAntimicrobial propertiesKnown for diverse biological activities
2-Fluorobenzoic AcidFluorinated benzoic acidLimited activityBasic structural component

The unique combination of a fluorine atom and a phthalazinone moiety in 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid distinguishes it from these similar compounds, potentially enhancing its bioactivity and application scope .

The compound 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid has the molecular formula $$ \text{C}{16}\text{H}{11}\text{FN}{2}\text{O}{3} $$ and a molecular weight of 298.27 g/mol. Its IUPAC name derives from the benzoic acid backbone substituted with a fluorine atom at position 2 and a phthalazinone-linked methyl group at position 5. The systematic name reflects the integration of three key structural units: a fluorinated benzene ring, a phthalazinone heterocycle, and a carboxylic acid functional group.

Structural Features

Benzene Ring and Fluorine Substitution

The central benzene ring contains a fluorine atom at the ortho position relative to the carboxylic acid group. This substitution introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.

Phthalazinone Moiety

The phthalazinone component consists of a bicyclic structure with a ketone group at position 4 and an imine group at position 1. This moiety exhibits partial aromaticity, with resonance stabilization between the carbonyl oxygen and adjacent nitrogen atoms.

Carboxylic Acid Group

The terminal carboxylic acid ($$-\text{COOH}$$) at position 5 enhances solubility in polar solvents and enables salt formation or esterification, critical for pharmaceutical applications.

Conformational Analysis and Tautomerism

Density Functional Theory (DFT) studies reveal that the phthalazinone ring adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the N–H group and the carbonyl oxygen. Tautomerism is possible via proton transfer between the lactam (keto) and lactim (enol) forms, though the keto form dominates due to resonance stabilization. Water-assisted tautomerization reduces the energy barrier for proton transfer, as demonstrated by B3LYP/6-311++G(d,p) calculations.

Related Phthalazinone Derivatives

Comparative analysis with analogs highlights structural versatility:

DerivativeSubstituentKey Differences
6-Methoxy analogMethoxy at C6Enhanced electron density; altered H-bonding
2-Methyl-1-phthalazinoneMethyl at C2Reduced steric hindrance
Nitro-substitutedNitro at C5Increased electrophilicity

Methoxy derivatives, such as 6-methoxy-4-(pyridin-2-yl)-1(2H)-phthalazinone, exhibit distinct spectroscopic profiles due to electron-donating effects.

Synthesis and Chemical Properties

Synthesis Pathways

The compound is synthesized via a three-step process:

  • Bromination: 1(2H)-Phthalazinone undergoes bromination at position 4 using potassium tribromide.
  • Alkylation: The brominated intermediate reacts with 2-fluoro-5-formylbenzoic acid under basic conditions (e.g., triethylamine) to form a Schiff base.
  • Cyclization: Hydrazine hydrate facilitates ring closure, yielding the final product.

Key reaction:
$$
\text{C}7\text{H}5\text{FO}3 + \text{C}8\text{H}5\text{BrN}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{C}{16}\text{H}{11}\text{FN}2\text{O}_3 + \text{HBr}
$$

Physical and Chemical Properties

PropertyValue/DescriptionSource
Melting Point260–264°C
SolubilityLow in water; soluble in DMSO
pKa3.19 (carboxylic acid)
LogP1.42 (predicted)

The carboxylic acid group ($$ \text{p}K_a \approx 3.19 $$) deprotonates in physiological conditions, enhancing bioavailability.

Reactivity

  • Nucleophilic Acylation: The carboxylic acid reacts with alcohols to form esters, useful in prodrug design.
  • Coordination Chemistry: The phthalazinone nitrogen and carbonyl oxygen bind transition metals (e.g., Cu²⁺), forming stable complexes.
  • Electrophilic Substitution: Fluorine directs electrophiles to the meta position on the benzene ring.

Applications in Drug Development

PARP Inhibitors and Olaparib Intermediate

This compound serves as a key intermediate in synthesizing olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. The phthalazinone core mimics nicotinamide, competitively binding PARP’s catalytic domain.

Anticancer Activity

Derivatives exhibit cytotoxicity against HT-29 (colon) and PC-3 (prostate) cancer cells, with IC$$_{50}$$ values of 20–30 μM. Mechanistic studies suggest apoptosis induction via PARP-1 inhibition and DNA repair disruption.

Computational Drug Design

  • Docking Studies: PyRx docking scores (-8.9 to -9.6 kcal/mol) indicate strong binding to viral proteases.
  • ADME Predictions: SwissADME analysis confirms compliance with Lipinski’s rules (MW < 500, LogP < 5).

Analytical Characterization

Spectroscopic Methods

NMR Spectroscopy

  • $$^1$$H NMR (DMSO-$$d6$$): δ 8.21 (s, 1H, phthalazinone-H), 7.89 (d, 1H, Ar–H), 4.51 (s, 2H, –CH$$2$$–).
  • $$^{13}$$C NMR: δ 170.2 (COOH), 162.1 (C=O), 115.3 (C–F).

IR Spectroscopy

Peaks at 1685 cm$$^{-1}$$ (C=O stretch) and 2550 cm$$^{-1}$$ (O–H, carboxylic acid).

Mass Spectrometry

ESI-MS: m/z 299.1 [M+H]$$^+$$.

Chromatographic Methods

HPLC purity ≥97% (C18 column, acetonitrile/water gradient).

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid

Dates

Modify: 2023-08-15

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